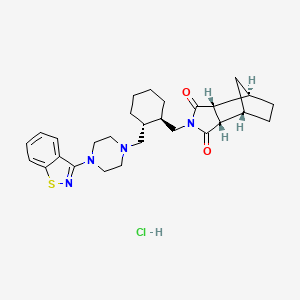

Endo Lurasidone Hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H37ClN4O2S |

|---|---|

Molecular Weight |

529.1 g/mol |

IUPAC Name |

(1S,2S,6R,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride |

InChI |

InChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18-,19+,20-,21-,24-,25+;/m0./s1 |

InChI Key |

NEKCRUIRPWNMLK-UBMRPRFGSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@@H]6[C@@H]7CC[C@@H](C7)[C@@H]6C5=O.Cl |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of Endo Lurasidone Hydrochloride

Enantioselective Synthesis Strategies

Asymmetric Catalysis in the Synthesis of Endo Lurasidone (B1662784) Hydrochloride

Asymmetric catalysis is a foundational technique in modern pharmaceutical synthesis, enabling the production of a single, desired enantiomer of a chiral molecule. In the synthesis of Lurasidone, these methods are crucial for establishing its six chiral centers with the correct absolute stereochemistry. fda.gov A key strategy involves the resolution of racemic intermediates early in the synthetic sequence.

One prominent method is the enantioselective synthesis of the ((1R,2R)-cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate intermediate. researchgate.net This process often begins with a meso compound, such as tetrahydrophthalic anhydride, which is then subjected to a series of reactions including esterification, epimerization to the trans isomer, hydrolysis, and crucially, resolution of the resulting racemic diacid. researchgate.net This resolution step, which separates the desired (R,R)-enantiomer from the unwanted (S,S)-enantiomer, is a classic example of applying asymmetric principles. The separated, enantiomerically pure diacid is then reduced and mesylated to yield the key chiral building block. researchgate.net

Another approach involves the resolution of racemic trans-1,2-cyclohexane dicarboxylic acid using chiral resolving agents like (1S,2R)-(+)-norephedrine. google.com This method isolates the desired (R,R)-trans isomer, which is then carried forward in the synthesis. google.com Performing this chiral separation at an early stage is highly advantageous as it prevents the formation and subsequent difficult separation of multiple isomers in later, more complex intermediates. google.com

Optimization of Synthetic Pathways for Stereocontrol

Optimizing the synthetic pathway for Lurasidone Hydrochloride is focused on maximizing the yield and purity of the correct stereoisomer while ensuring the process is efficient and scalable for industrial production.

The mesylation of (1R,2R)-cyclohexane-1,2-diyldimethanol, a critical initial step, has been optimized by selecting appropriate solvents and reagents, leading to yields greater than 95% for the dimesylate intermediate, a significant improvement over earlier methods.

These high levels of purity are essential, as even small amounts of an undesired enantiomer can impact the drug's efficacy and safety profile. nih.gov

Table 1: Reported Yield and Purity in Lurasidone Hydrochloride Synthesis

| Starting Material/Process Stage | Reported Yield | Reported Purity | Source(s) |

| Industrial Condensation & HCl Salt Formation | 98.3% | 99.49% (HPLC) | chemicalbook.comgoogle.com |

| Industrial Condensation & HCl Salt Formation | 98.4% | 99.2% (HPLC) | google.com |

| Overall Yield from (1R, 2R)-cyclohexane-1, 2-diyldimethanol | 63.1% | N/A | researchgate.net |

| Final Product after HCl Salt Formation | 96-98% | Low residual solvents | patsnap.com |

| Mesylation of (1R,2R)-cyclohexane-1,2-diyldimethanol | >95% | N/A | |

| One-Pot Cascade Process (Lurasidone Base) | 87% | <0.1% carbonate impurities |

This table is based on data reported in various patents and research articles. N/A indicates data not available.

Translating a laboratory-scale synthesis to an industrial process presents significant challenges, particularly in maintaining chiral purity while keeping costs manageable. scirea.orgresearchgate.net

Challenges:

Difficult Purifications: The use of column chromatography for purification is often not viable for large-scale commercial production due to the large volumes of solvents required and the time-intensive nature of the process. google.com

Harsh Reagents: The use of pyrophoric reagents like lithium aluminium hydride presents significant handling and safety challenges on an industrial scale. google.com

Solutions:

Economical and Safer Reagents: Optimized processes utilize inexpensive, low-toxicity reagents such as ammonium (B1175870) acetate (B1210297) and calcium hydroxide. google.com This not only reduces costs but also simplifies the isolation of intermediates and lessens the environmental impact. google.com

Process Optimization: One-pot synthesis procedures have been developed that integrate multiple reaction steps, such as quaternary ammonium salt formation and the final coupling reaction, into a single reactor. This minimizes handling, reduces waste, and increases throughput.

Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for drug discovery and optimization. By synthesizing and evaluating analogs and derivatives of a lead compound, researchers can identify the key structural features responsible for its biological activity.

The development of Lurasidone originated from the anxiolytic agent tandospirone (B1205299), which served as the lead compound. sumitomo-chem.co.jpnih.gov Researchers systematically modified the three main parts of the tandospirone structure—the imide moiety, the linker, and the aryl moiety—to enhance affinity for target receptors like the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors while minimizing off-target effects. sumitomo-chem.co.jpnih.gov

SAR studies on the imide moiety revealed that the succinic imide structure itself was not essential for receptor binding, and various saturated or unsaturated, aryl or alkyl structures could be tolerated. sumitomo-chem.co.jp However, these studies highlighted that a certain level of bulkiness in this part of the molecule, provided by the bicyclic norbornane (B1196662) structure, was important for high binding affinity. sumitomo-chem.co.jp Furthermore, the investigation confirmed that the hydrogen-bonding capability of the imide's carbonyl groups was critical for the desired antagonist activity at the D2 and 5-HT2A receptors. sumitomo-chem.co.jp Other research has explored creating flexible hexyl derivatives of lurasidone to modify its receptor binding profile, aiming to increase affinity for the 5-HT6 receptor while reducing it for the 5-HT7 receptor. researchgate.net

Structural Characterization and Solid State Science of Endo Lurasidone Hydrochloride

Spectroscopic and Diffraction-Based Characterization (Beyond Basic Identification)

Advanced analytical techniques are crucial for the unambiguous structural confirmation and stereochemical assignment of complex molecules like Endo Lurasidone (B1662784) Hydrochloride. These methods provide detailed insights beyond simple identification, which are essential for understanding the compound's behavior and ensuring its quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For Endo Lurasidone Hydrochloride, 1D and 2D NMR techniques are employed to assign the stereochemistry of its multiple chiral centers. nih.govcore.ac.uk Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine interproton distances, providing crucial data to confirm the 'endo' configuration of the molecule. researchgate.net By analyzing the coupling constants and chemical shifts of the protons, particularly those in the bridged ring system and the cyclohexane (B81311) ring, the relative stereochemistry of the molecule can be definitively established. nih.govresearchgate.net

Mass Spectrometry (MS) for Structural Elucidation and Degradant Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is indispensable for the structural elucidation of this compound and the identification of its degradation products. nih.govnih.gov Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, light) reveal the compound's stability profile. nih.govmdpi.com

Under free radical-mediated oxidative stress, a novel N,N'-diformyl degradant has been identified where the piperazine (B1678402) ring is cleaved. nih.gov Another degradant, a photo-induced isomer, is formed under photolytic conditions, where the benzisothiazole ring rearranges into a benzothiazole (B30560) ring. nih.gov Alkaline hydrolysis primarily targets the isoindole-1,3-dione ring, leading to its cleavage. mdpi.comresearchgate.net The benzisothiazole ring is also susceptible to oxidation, forming sulfone and sulfoxide (B87167) derivatives under more extreme conditions. mdpi.comresearchgate.net Fragmentation analysis in MS provides characteristic m/z peaks that help in identifying these and other intermediates. nih.gov

A study identified two novel degradation products of lurasidone under free radical-mediated oxidative and photolytic conditions. nih.gov The structures were elucidated using a combination of HPLC, LC-MSn, and NMR spectroscopy. nih.gov

| Degradation Condition | Degradation Product | Key Structural Change |

| Radical-mediated oxidation | N,N'-diformyl degradant | Cleavage of the piperazine ring to form two formamides. nih.gov |

| Solution photolysis | Photo-induced isomer | Alteration of the benzisothiazole ring to a benzothiazole ring. nih.gov |

| Alkaline hydrolysis | Carboxylic derivative, primary amine | Partial and complete cleavage of the isoindole-1,3-dione ring. mdpi.com |

| Oxidation (H₂O₂) | Sulfone and sulfoxide | Oxidation of the sulfur atom in the benzisothiazole ring. mdpi.com |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules. researchgate.netnih.gov By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the crystal lattice can be determined. researchgate.netmit.edu This technique relies on the phenomenon of anomalous scattering to differentiate between a molecule and its mirror image (enantiomer). mit.eduthieme-connect.de The presence of heavier atoms, such as the sulfur and chlorine in this compound, enhances the anomalous scattering effect, facilitating a more confident assignment of the absolute configuration. mit.eduthieme-connect.de The resulting crystallographic data provide unequivocal proof of the (3aR,4S,7R,7aS) and (1R,2R) stereochemistry of this compound. tga.gov.au

Polymorphism and Amorphous Forms Research

The solid-state form of an active pharmaceutical ingredient can significantly impact its physical and chemical properties. Research into the different solid forms of this compound, including crystalline polymorphs and amorphous forms, is crucial for controlling its stability and performance.

Identification and Characterization of Crystalline Polymorphs

Lurasidone Hydrochloride is known to exist in multiple crystalline forms, or polymorphs, as well as an amorphous solid. mdpi.com While some sources initially suggested no polymorphism was observed, tga.gov.au subsequent patent literature has described several crystalline forms, designated as Form 1, Form 2, and Form 3. google.com These polymorphs are reported to be stable against interconversion. google.com The amorphous form of lurasidone hydrochloride has also been a subject of study, as it can revert to a crystalline state under certain storage conditions. ulisboa.pt

Powder X-ray Diffraction (PXRD) is a primary technique for identifying and differentiating between crystalline polymorphs. creative-biostructure.com Each polymorph has a unique crystal lattice, resulting in a characteristic PXRD pattern with peaks at specific 2θ angles. creative-biostructure.comresearchgate.net By comparing the PXRD pattern of a sample to reference patterns, the polymorphic form can be identified. core.ac.uk

Distinctive PXRD peaks have been reported for different crystalline forms of Lurasidone Hydrochloride. google.com For instance, the pure, crystalline nature of lurasidone hydrochloride has been illustrated by sharp peaks at diffraction angles (2θ) of 11.486°, 13.914°, and 16.466°. researchgate.net

Table of PXRD Peaks for Lurasidone Hydrochloride Crystalline Forms

| Crystalline Form | Characteristic 2θ Peaks (± 0.2°) |

| Form 1 | 15.26, 15.49, 15.98, 16.85, 18.00 google.com |

| Form 2 | 15.20, 15.93, 16.80, 17.95, 20.72 google.com |

| Form 3 | 13.62, 17.17, 17.41, 24.68, 25.99 google.com |

This data allows for the clear identification and differentiation of the various solid-state forms of the compound.

Differential Scanning Calorimetry (DSC) and Thermal Analysis

Differential Scanning Calorimetry (DSC) is a critical analytical technique for characterizing the thermal properties of this compound. DSC thermograms provide information on melting points, glass transitions, and polymorphic transformations.

Pure crystalline Lurasidone Hydrochloride typically exhibits a sharp endothermic peak corresponding to its melting point. Studies have reported this melting endotherm at various temperatures, including 205.75°C, around 214°C, and 264.75°C, with some variations attributed to the specific crystalline form and experimental conditions. nih.govgoogle.comresearchgate.net One study noted endotherms at approximately 72.50°C and 214.67°C for a specific crystalline form (Form 1). google.com Another investigation described the thermal behavior as a melting event immediately followed by decomposition. mdpi.com In physical mixtures with excipients, the drug's characteristic endothermic peak may be observed with no significant shift, indicating a lack of strong interaction. researchgate.net However, in co-amorphous systems, the sharp melting peak of the crystalline drug disappears, and a single glass transition temperature (Tg) is observed, confirming the formation of a single-phase amorphous system. google.comgoogle.com For instance, a co-amorphous system of Lurasidone Hydrochloride with L-cysteine hydrochloride showed a glass transition temperature of approximately 71.7°C. google.comgoogle.com

Infrared (IR) Spectroscopy for Polymorph Differentiation

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to investigate and differentiate the polymorphic forms of this compound. google.com Different polymorphs of a compound have distinct crystal lattice arrangements and/or conformational differences, which result in unique vibrational spectra. These differences are particularly noticeable in the fingerprint region of the IR spectrum.

Polymorphic forms of a compound can be distinguished by analyzing shifts in the position, intensity, and shape of characteristic absorption bands. google.comallfordrugs.com For Lurasidone Hydrochloride, key vibrational bands associated with its functional groups, such as the carbonyl (C=O) stretching of the isoindole-1,3-dione moiety, the C-N stretching, and vibrations of the benzisothiazole ring, are sensitive to changes in the solid-state environment. nih.govnih.govrsc.org The formation of different polymorphs or the transition to an amorphous state can be confirmed by the broadening or shifting of these peaks. researchgate.net In co-amorphous systems, IR spectroscopy is instrumental in identifying intermolecular interactions, such as hydrogen bonding, between Lurasidone Hydrochloride and a co-former, which are indicated by shifts in the relevant vibrational frequencies. nih.govrsc.org

Amorphous State Characterization

The amorphous state of Lurasidone Hydrochloride has been a subject of significant research. Characterization is typically performed using a combination of techniques including powder X-ray diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR). nih.gov PXRD patterns of the amorphous form show a characteristic halo pattern, absent of the sharp Bragg peaks seen in crystalline forms, confirming the lack of long-range molecular order. nih.govnih.gov

Unexpectedly, research has shown that amorphous Lurasidone Hydrochloride can exhibit a significantly lower dissolution rate compared to its stable crystalline form. nih.gov This phenomenon is attributed to the formation of a sticky gel layer when the amorphous powder comes into contact with dissolution media. nih.govnih.gov Further analysis using polarized light microscopy, XRPD, DSC, and FTIR revealed that the amorphous form transforms into the crystalline form during the dissolution process. nih.gov This recrystallization is mediated by the charge-assisted bond N+–H in the hydrochloride structure, which facilitates gel formation. nih.gov Amorphous Lurasidone (the free base) does not exhibit this gelation, but the gel can be reformed by adding hydrochloric acid during its dissolution. nih.gov Due to this physical instability and tendency to recrystallize, amorphous Lurasidone Hydrochloride is often investigated in the context of co-amorphous systems to mitigate these challenges. ulisboa.pt

Co-amorphous Systems and Solid Dispersion Research

To overcome the poor aqueous solubility and the gelation issue of amorphous Lurasidone Hydrochloride, extensive research has been conducted on formulating it into co-amorphous systems and solid dispersions. nih.govnih.govijrap.net These systems involve dispersing the drug at a molecular level within a matrix of another component, known as a co-former or carrier. This approach aims to create a stable, single-phase amorphous solid with enhanced physicochemical properties. ulisboa.pt

Solid dispersions have been prepared using various carriers like Urea, Polyvinylpyrrolidone (PVP K-30), Polyethylene Glycol (PEG 4000 and PEG 6000), Vitamin E TPGS, and cyclodextrins. ijrap.netijsdr.org Co-amorphous systems, a subclass of solid dispersions where both the drug and the co-former are low molecular weight amorphous compounds, have been developed with co-formers such as L-cysteine hydrochloride, shikimic acid, and glutathione. nih.govnih.govrsc.org These formulations are typically prepared using methods like solvent evaporation, co-grinding, or quench cooling and are characterized by techniques such as DSC, PXRD, and FTIR to confirm their amorphous nature and investigate drug-co-former interactions. nih.govnih.govijrap.net

Impact of Co-formers on Stability and Dissolution (Mechanistic Studies)

The choice of co-former is critical as it directly influences the physical stability, solubility, and dissolution rate of this compound. Mechanistic studies have shown that various co-formers can dramatically improve these properties through different interactions.

L-cysteine hydrochloride (CYS): Forming a co-amorphous system with CYS has been shown to enhance the dissolution of Lurasidone Hydrochloride by approximately 1200-fold and its solubility by at least 50-fold. nih.gov This system also exhibits superior physical stability and, crucially, eliminates the gelation phenomenon observed with amorphous Lurasidone Hydrochloride alone. nih.gov

Glutathione (GSH): A solid dispersion with GSH in a 1:1 ratio, prepared by co-grinding, resulted in a 7.9-fold improvement in solubility and a two-fold increase in the dissolution rate. nih.gov This system remained stable for 3 months under accelerated stability conditions. nih.gov

Shikimic Acid (SA): A co-amorphous system with SA, formed via solvent evaporation, also led to remarkably improved solubility and dissolution rates compared to the crystalline drug. rsc.org

Mixed Hydrotropes: A combination of nicotinamide, sodium benzoate, and sodium citrate (B86180) was used to create a solid dispersion that enhanced the solubility and dissolution of the drug. nih.govjpionline.org

Polymers and Surfactants: Solid dispersions using carriers such as Vitamin E TPGS showed a significant increase in dissolution, with 99.31% of the drug released within one hour for a 1:3 drug-to-carrier ratio. ijsdr.org Other carriers like Urea and PVP K-30 also demonstrated improved dissolution rates. ijrap.net

Cyclodextrins: Inclusion complexes with hydroxypropyl-β-cyclodextrin have been shown to increase both the solubility and stability of Lurasidone Hydrochloride by converting the drug to an amorphous state within the cyclodextrin (B1172386) cavity. researchgate.net

Table 1: Impact of Various Co-formers on Lurasidone Hydrochloride Properties

| Co-former/Carrier | System Type | Preparation Method | Key Findings | Reference(s) |

|---|---|---|---|---|

| L-cysteine hydrochloride | Co-amorphous | Solvent Evaporation | ~1200x dissolution enhancement; >50x solubility enhancement; eliminates gelation. | nih.gov |

| Glutathione (GSH) | Solid Dispersion | Co-grinding | 7.9x solubility improvement; 2x dissolution rate increase; stable at 40°C/75% RH for 3 months. | nih.gov |

| Shikimic Acid (SA) | Co-amorphous | Solvent Evaporation | Remarkably improved solubility and dissolution rates. | rsc.org |

| Nicotinamide, Sodium Benzoate, Sodium Citrate | Solid Dispersion | Solvent Evaporation | Enhanced solubility and dissolution. | nih.govjpionline.org |

| Vitamin E TPGS | Solid Dispersion | Fusion | 99.31% drug release in 1 hour (1:3 ratio). | ijsdr.org |

| Urea, PVP K-30 | Solid Dispersion | Solvent Evaporation | Improved dissolution rate. | ijrap.net |

| Hydroxypropyl-β-cyclodextrin | Inclusion Complex | Not specified | Increased solubility and stability; drug amorphization. | researchgate.net |

Hydrogen Bonding Interactions in Co-amorphous Systems

A key mechanism responsible for the stabilization of the amorphous form and the enhancement of its properties in co-amorphous systems is the formation of intermolecular hydrogen bonds between this compound and the co-former.

Spectroscopic studies, including FTIR, Raman spectroscopy, and solid-state NMR, have provided direct evidence of these interactions. nih.govrsc.org In the co-amorphous system with L-cysteine hydrochloride, it was suggested that intermolecular hydrogen bonds form between the nitrogen atom in the benzisothiazole ring of Lurasidone and the NH₃⁺ group of the co-former. nih.gov Similarly, the formation of a co-amorphous system with shikimic acid was confirmed to involve hydrogen-bonding interactions between the two components. rsc.org

Further research has highlighted the importance of interactions involving the charged N+–H group in the Lurasidone Hydrochloride structure. It is suggested that this group is essential for improving the pH-dependent solubility profile of the drug. rsc.org The formation of these strong, specific interactions disrupts the drug's ability to self-associate and crystallize, thereby maintaining it in a higher-energy, more soluble amorphous state.

Impurity Profiling and Degradation Product Analysis

This compound is identified as a process-related impurity of the active pharmaceutical ingredient Lurasidone Hydrochloride. impurity.comsimsonpharma.compharmaffiliates.comveeprho.com The analysis and control of impurities are crucial for ensuring the safety and efficacy of the final drug product. daicelpharmastandards.com

Forced degradation studies have been conducted to understand the stability of Lurasidone Hydrochloride under various stress conditions, including acid and alkali hydrolysis, oxidation, heat, and photolysis. nih.govasianpubs.org These studies indicate that the molecule is particularly susceptible to degradation under alkaline conditions. nih.govfigshare.com The degradation products are typically identified and characterized using advanced analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS/MS). nih.govasianpubs.org LC-MS analysis of degradation products has revealed characteristic fragmentation peaks at m/z values of 109, 166, 220, and 317, helping to elucidate the degradation pathways. nih.govfigshare.com

Besides degradation products, other potential impurities have been identified, which can arise during the synthesis process. These include compounds such as the Endo-Epoxide impurity of Lurasidone, Lurasidone Endo Hydroxy, and Lurasidone Olefin Impurity-1. daicelpharmastandards.com

Table 2: Identified Impurities and Degradation Information for Lurasidone Hydrochloride

| Impurity Name | Type | Notes | Reference(s) |

|---|---|---|---|

| This compound | Process-related impurity / Isomer | The subject of this article; an impurity of Lurasidone. | impurity.comsimsonpharma.comveeprho.com |

| Alkali Hydrolysis Degradants | Degradation Product | Lurasidone is most liable to alkali hydrolysis. | nih.govfigshare.com |

| Oxidation Products | Degradation Product | Susceptible to oxidation, forming sulfone and sulfoxide. | researchgate.netasianpubs.org |

| Endo-Epoxide impurity of Lurasidone | Process-related impurity | Identified as a potential impurity. | daicelpharmastandards.com |

| Lurasidone Endo Hydroxy | Process-related impurity | Identified as a potential impurity. | daicelpharmastandards.com |

| Lurasidone Olefin Impurity-1 | Process-related impurity | Identified as a potential impurity. | daicelpharmastandards.com |

| Fragmentation Products (m/z) | Degradation Fragments | Peaks at 109, 166, 220, 317 observed in LC-MS. | nih.govfigshare.com |

Identification of Synthetic Impurities

The synthesis of this compound can result in the formation of several related substances and impurities that need to be monitored and controlled. These impurities can arise from starting materials, intermediates, or side reactions during the manufacturing process.

Key synthetic impurities that have been identified include:

1,2-benzisothiazole-3-ketone : An intermediate-related substance. google.com

The chloro-1H-iso-indoles of 3-(1-piperazinyl)-1,2-benzisothiazole : Another related substance from an intermediate. google.com

3-(1-piperazinyl)-1,2-benzisothiazole : A key intermediate in the synthesis of Lurasidone. researchgate.net

4-chloro-1,2-benzisothiazole : A potential genotoxic impurity. researchgate.net

Lurasidone EP Impurity-B : A specified impurity in the European Pharmacopoeia. simsonpharma.comsimsonpharma.com

Endo-Epoxide impurity of Lurasidone : An impurity formed through oxidation. daicelpharmastandards.com

Lurasidone Endo Hydroxy : A hydroxylated impurity. daicelpharmastandards.com

Lurasidone Endo-RS+SR Isomer (Cis-Endo) : A diastereomeric impurity. daicelpharmastandards.com

Lurasidone isomer-1 : An isomeric impurity. daicelpharmastandards.com

Lurasidone Olefin Impurity-1 : An impurity containing a double bond. daicelpharmastandards.com

The control of these impurities is crucial to ensure the purity and safety of the final drug substance. google.com Analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are developed to separate and quantify these impurities. researchgate.net

Table 1: Selected Synthetic Impurities of Lurasidone

| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Notes |

| Endo-lurasidone Hydrochloride | C28H36N4O2S.HCl | 492.68 | The active pharmaceutical ingredient isomer. simsonpharma.com |

| Lurasidone EP Impurity-B | C20H29N3O3S2 | 423.58 | A specified impurity. simsonpharma.comsimsonpharma.com |

| Endo-Epoxide impurity of Lurasidone | C28H34N4O3S | 506.67 | An oxidation-related impurity. daicelpharmastandards.com |

| Lurasidone Impurity 35 | C11H13N3S | 219.3 | An intermediate-related impurity. simsonpharma.com |

| Lurasidone Impurity 50 | C28H36N4O2S.HCl | 529.14 | A related substance. simsonpharma.com |

This table is not exhaustive but provides a selection of identified impurities.

Forced Degradation Studies and Degradant Characterization

Forced degradation studies are essential to understand the stability of a drug substance under various stress conditions, such as exposure to light, heat, humidity, acid, base, and oxidizing agents. These studies help in identifying potential degradation products and elucidating their formation pathways. nih.govinnovareacademics.in

Lurasidone hydrochloride has been subjected to forced degradation under conditions including acid, alkali, hydrogen peroxide (H2O2), distilled water, and ultraviolet (UV) light. nih.gov It was found to be particularly susceptible to alkali hydrolysis. nih.govfigshare.com

Oxidative Degradation Mechanisms

Oxidative degradation of Lurasidone can occur, particularly at the benzisothiazole ring and the piperazine moiety. researchgate.net

Formation of Sulfoxide and Sulfone : The sulfur atom in the benzisothiazole ring is susceptible to oxidation, leading to the formation of sulfoxide and sulfone derivatives. However, this typically requires strong oxidizing conditions, such as 10% hydrogen peroxide. researchgate.net

Piperazine Ring Cleavage : Under free radical-mediated oxidative conditions (e.g., using AIBN), a novel degradant is formed where half of the piperazine ring is cleaved to form two formamides. This N,N'-diformyl degradant is a significant oxidative degradation product. researchgate.netresearchgate.netnih.gov A proposed mechanism for this degradation is applicable to other drugs containing a piperazine moiety. researchgate.netnih.gov

Table 2: Oxidative Degradants of Lurasidone

| Degradant | Formation Condition | Key Structural Change |

| N,N'-diformyl degradant | Free radical-mediated oxidation | Cleavage of piperazine ring to form two formamides |

| Sulfoxide derivative | Oxidation (e.g., H2O2) | Oxidation of sulfur in the benzisothiazole ring |

| Sulfone derivative | Oxidation (e.g., H2O2) | Further oxidation of sulfur in the benzisothiazole ring |

Photolytic Degradation Pathways

Photostability studies are conducted to assess the impact of light on the drug substance. Lurasidone absorbs in the ultraviolet range, indicating a potential for photolytic degradation. tga.gov.au

Isomerization : Under solution photolytic conditions, a photo-induced isomer of lurasidone has been identified. In this degradant, the benzisothiazole ring is altered into a benzothiazole ring. researchgate.netresearchgate.netnih.gov This structural rearrangement is a key photolytic degradation pathway.

Mechanisms of Degradant Formation from Piperazine and Benzisothiazole Moieties

The piperazine and benzisothiazole moieties are the primary sites of degradation in the Lurasidone molecule.

Piperazine Moiety : As mentioned, the piperazine ring is susceptible to oxidative cleavage, leading to the formation of an N,N'-diformyl degradant under free radical stress. researchgate.netnih.gov

Benzisothiazole Moiety : This part of the molecule is involved in both oxidative and photolytic degradation.

Oxidation : The sulfur atom can be oxidized to form sulfoxides and sulfones. researchgate.net

Photolysis : The benzisothiazole ring can undergo a photo-induced rearrangement to a benzothiazole ring. researchgate.netresearchgate.netnih.gov

Hydrolysis : The isoindole-1,3-dione ring is highly susceptible to alkaline hydrolysis, which is a major degradation pathway for Lurasidone. researchgate.net Fragmentation during degradation studies has shown peaks at m/z 109, 166, 220, and 317, indicating cleavage at various points in the molecule. nih.govfigshare.com

Preclinical Pharmacological Characterization of Endo Lurasidone Hydrochloride

Receptor Binding and Selectivity Profiles (In Vitro)

In vitro studies have extensively characterized the binding affinity of lurasidone (B1662784) for various neurotransmitter receptors. These studies reveal a distinct selectivity profile that underlies its pharmacological effects. nih.govtga.gov.auevidence-based-psychiatric-care.org

Dopamine (B1211576) Receptor Subtype Interactions (D1, D2, D3, D4)

Lurasidone demonstrates a high affinity for dopamine D2 receptors. tga.gov.auevidence-based-psychiatric-care.orgdrugbank.com It exhibits moderate affinity for D3 receptors and weak affinity for D4.4 receptors. tga.gov.au The affinity for D1 receptors is considered weak. evidence-based-psychiatric-care.org This binding profile, particularly its potent D2 receptor antagonism, is a cornerstone of its antipsychotic action. nih.govfda.gov

Serotonin (B10506) Receptor Subtype Interactions (5-HT1A, 5-HT2A, 5-HT2C, 5-HT7)

Lurasidone displays a complex interaction with serotonin receptors. It has a very high affinity for 5-HT2A and 5-HT7 receptors. tga.gov.auevidence-based-psychiatric-care.orgdrugbank.com Its affinity for the 5-HT1A receptor is moderate. tga.gov.au In contrast, lurasidone shows weak affinity for 5-HT2C receptors. evidence-based-psychiatric-care.orgnih.gov This strong binding to 5-HT2A and 5-HT7 receptors, combined with its partial agonism at 5-HT1A receptors, is thought to contribute to its therapeutic effects on mood and cognitive symptoms. nih.govdovepress.comnih.gov

Adrenergic Receptor Subtype Interactions (α1, α2A, α2C)

Lurasidone interacts with adrenergic receptors with varying affinities. It demonstrates a moderate affinity for α2C-adrenergic receptors. tga.gov.audrugbank.com Its affinity for α1 and α2A-adrenergic receptors is considered weak to low. tga.gov.auevidence-based-psychiatric-care.org The relatively low affinity for α1-adrenergic receptors suggests a lower propensity for certain side effects like orthostatic hypotension. dovepress.com

Histamine (B1213489) (H1) and Muscarinic (M1) Receptor Affinities

A notable characteristic of lurasidone's preclinical profile is its negligible affinity for histamine H1 and muscarinic M1 receptors. nih.govfda.govtga.gov.auevidence-based-psychiatric-care.org This lack of significant binding is believed to contribute to a more favorable side-effect profile, particularly concerning sedation and cognitive impairment often associated with antagonism at these receptors. nih.govdovepress.com

Quantitative Receptor Binding Kinetics (Ki, IC50 values)

The binding affinities of lurasidone for various receptors have been quantified using Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values, which indicate the concentration of the drug required to inhibit 50% of ligand binding. Lower values signify higher binding affinity.

Interactive Data Table: Receptor Binding Affinities (Ki) of Lurasidone

| Receptor Subtype | Ki (nM) |

| 5-HT2A | 0.47 |

| 5-HT7 | 0.495 |

| Dopamine D2 | 0.994 |

| 5-HT1A | 6.38 |

| Adrenergic α2C | 10.8 |

| Dopamine D3 | 15.7 |

| Dopamine D4.4 | 29.7 |

| Adrenergic α1A | 35.7 |

| Adrenergic α2A | 40.7 |

| Dopamine D1 | 262 |

| 5-HT2C | 415 |

| Histamine H1 | >1,000 |

| Muscarinic M1 | >1,000 |

Data sourced from multiple in vitro studies. tga.gov.auevidence-based-psychiatric-care.orgdrugbank.com

Agonist/Antagonist/Partial Agonist Activity at Key Receptors

Beyond simple binding, the functional activity of lurasidone at these receptors is crucial to its pharmacological effects. In vitro functional assays have determined whether lurasidone acts as an antagonist (blocking the receptor), an agonist (activating the receptor), or a partial agonist (producing a submaximal response).

Lurasidone acts as a full antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors. nih.govnih.govdovepress.com This antagonism, particularly at D2 and 5-HT2A receptors, is a key mechanism underlying its antipsychotic properties. nih.govfda.gov

At the serotonin 5-HT1A receptor, lurasidone functions as a partial agonist . nih.govdovepress.comtga.gov.au This activity is believed to contribute to its effects on mood and cognition. dovepress.comnih.gov

For the adrenergic receptors it binds to, lurasidone is understood to act as an antagonist . europa.eu It is also presumed to be an antagonist at other receptors where it shows affinity, with the exception of its partial agonist activity at 5-HT1A receptors. tga.gov.au

Cellular Signaling Pathway Modulation (In Vitro)

The mechanism of action of antipsychotic drugs is complex, involving interactions with various neurotransmitter receptors and subsequent modulation of intracellular signaling cascades.

Endo-lurasidone hydrochloride, much like its parent compound lurasidone, exhibits a distinct binding profile at various G protein-coupled receptors (GPCRs), which are pivotal in mediating the effects of neurotransmitters in the central nervous system. hpfb-dgpsa.ca In vitro studies have demonstrated that the active metabolites of lurasidone, including the endo-hydroxy derivative ID-14326, show an affinity for dopamine D2 and serotonin 5-HT2A receptors that is comparable to lurasidone itself. nih.govdovepress.com

Furthermore, functional activity studies have suggested that both the endo- (ID-14326) and exo-hydroxy (ID-14283) metabolites are partial agonists at human 5-HT1A receptors and potent antagonists at human D2L and 5-HT7 receptors. nih.govhpfb-dgpsa.ca The antagonistic activity at D2 and 5-HT2A receptors is a hallmark of atypical antipsychotics, while the partial agonism at 5-HT1A receptors and antagonism at 5-HT7 receptors are thought to contribute to the procognitive and mood-regulating effects. nih.govevidence-based-psychiatric-care.org The affinity of lurasidone and its active metabolites for various receptors is summarized in the table below.

| Receptor | Lurasidone Ki (nM) | Metabolite Activity Comparison |

|---|---|---|

| Dopamine D2 | 1.6 | Comparable affinity for ID-14326 nih.govdovepress.com |

| Serotonin 5-HT2A | 2.0 | Comparable affinity for ID-14326 nih.govdovepress.com |

| Serotonin 5-HT7 | 0.5 | Potent antagonist activity for ID-14326 hpfb-dgpsa.ca |

| Serotonin 5-HT1A | 6.8 | Partial agonist activity for ID-14326 nih.govhpfb-dgpsa.ca |

| Adrenergic α2C | 10.8 | Antagonistic activity fda.gov |

| Adrenergic α2A | 41 | Moderate affinity evidence-based-psychiatric-care.org |

| Adrenergic α1 | 48 | Moderate affinity evidence-based-psychiatric-care.org |

The interaction of endo-lurasidone hydrochloride with GPCRs initiates a cascade of intracellular events. While specific data on the modulation of downstream signaling pathways solely by endo-lurasidone hydrochloride are limited, the effects of the parent compound, lurasidone, provide significant insights. Lurasidone has been shown to antagonize 5-HT-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing human 5-HT7 receptors. evidence-based-psychiatric-care.org This action is consistent with its antagonist profile at this receptor. The cAMP pathway is a crucial second messenger system involved in numerous cellular functions, and its modulation by antipsychotics can contribute to their therapeutic effects. nih.govnih.govumich.edu

The extracellular signal-regulated kinase (ERK) pathway, part of the mitogen-activated protein kinase (MAPK) cascade, is another important signaling route affected by antipsychotics. frontiersin.org This pathway is involved in neuronal plasticity, cell survival, and differentiation. While direct studies on the effect of endo-lurasidone on the ERK pathway are not detailed in the available literature, the known interactions of lurasidone with receptors that couple to this pathway suggest a potential for modulation. mdpi.comspandidos-publications.com

In Vitro and In Vivo (Animal Model) Enzyme Interactions

The metabolic profile of a drug and its metabolites is critical for understanding its pharmacokinetic properties and potential for drug-drug interactions.

The metabolism of lurasidone is primarily mediated by the cytochrome P450 system, a family of enzymes responsible for the biotransformation of a vast number of drugs.

In vitro studies have established that lurasidone is predominantly metabolized by CYP3A4. nih.gov Consequently, strong inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of lurasidone and its metabolites. nih.gov While specific inhibitory or inductive data for endo-lurasidone hydrochloride (ID-14326) are not extensively detailed, the focus remains on the parent compound's interactions.

Lurasidone itself has been shown to be a moderate inhibitor of CYP3A4 in human tissue preparations. dovepress.com In vitro studies also indicate that lurasidone can moderately inhibit reactions mediated by CYP2C8, CYP2C9, CYP2C19, and CYP2B6 at clinically relevant concentrations. dovepress.comeuropa.eu However, lurasidone is not considered a significant inhibitor of CYP1A2 or CYP2D6. nih.gov The inhibitory potential of lurasidone on various CYP isozymes is summarized in the table below.

| CYP Isozyme | Inhibitory Effect of Lurasidone |

|---|---|

| CYP3A4 | Moderate inhibitor dovepress.com |

| CYP2D6 | Weak to no inhibition nih.govnih.gov |

| CYP1A2 | Weak to no inhibition nih.govnih.gov |

| CYP2C19 | Moderate inhibitor europa.eu |

| CYP2C9 | Moderate inhibitor europa.eu |

| CYP2C8 | Moderate inhibitor europa.eu |

| CYP2B6 | Moderate inhibitor europa.eu |

Studies with lurasidone have shown that it weakly inhibits CYP2D6 activity via a competitive mechanism. nih.gov The inhibitory effects on other CYP isoforms, such as CYP1A2 and CYP2C19, have been described as following a mixed mechanism of inhibition. nih.gov The relatively high IC50 values for lurasidone in relation to its therapeutic concentrations suggest that clinically significant drug-drug interactions mediated by the inhibition of most CYP enzymes are not highly probable, with the notable exception of strong CYP3A4 interactions. fda.gov

Transporter Protein Interactions (e.g., P-glycoprotein, BCRP, SLC22A1)

The interaction of endo-lurasidone hydrochloride with various transporter proteins, which play a crucial role in drug disposition, has been investigated in preclinical studies. These transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Solute Carrier Family 22 Member 1 (SLC22A1), can influence the absorption, distribution, and elimination of drugs.

Substrate and Inhibitor Properties

In vitro studies have demonstrated that lurasidone is a substrate for both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). europa.eumedicines.org.ukeuropa.eu This suggests that the transport of lurasidone across biological membranes, including the blood-brain barrier, may be mediated by these efflux transporters. europa.eumedicines.org.ukeuropa.eu Consequently, the presence of P-gp and BCRP inhibitors could potentially increase the exposure to lurasidone. europa.eumedicines.org.ukeuropa.eu

While lurasidone itself is a substrate for these transporters, it also exhibits inhibitory properties. In vitro findings indicate that lurasidone can inhibit P-gp. europa.eueuropa.eueuropa.eu However, one study noted that lurasidone and its active metabolite, ID-14283, are not substrates of P-gp. nih.govfda.gov Further investigation into its inhibitory effects on digoxin (B3395198) transport in cells expressing human P-gp showed an inhibitory effect. nih.govtandfonline.com Lurasidone is also an in vitro inhibitor of the BCRP efflux transporter. europa.eumedicines.org.ukeuropa.eu

In contrast, in vitro studies suggest that lurasidone is not a substrate of Organic Anion Transporter Polypeptide 1B1 (OATP1B1) or OATP1B3. fda.gov Additionally, at clinically relevant concentrations, lurasidone is not expected to inhibit OATP1B1, OATP1B3, Organic Cation Transporter 1 (OCT1), OCT2, Organic Anion Transporter 1 (OAT1), OAT3, Multidrug and Toxin Extrusion Protein 1 (MATE1), MATE2-K, and Bile Salt Export Pump (BSEP). fda.gov

Table 1: Summary of Endo-Lurasidone Hydrochloride Interactions with Transporter Proteins

| Transporter Protein | Substrate Property | Inhibitor Property |

| P-glycoprotein (P-gp) | Yes europa.eumedicines.org.ukeuropa.eu (Contradictory evidence exists nih.govfda.gov) | Yes europa.eueuropa.eueuropa.eu |

| Breast Cancer Resistance Protein (BCRP) | Yes europa.eumedicines.org.ukeuropa.eu | Yes europa.eumedicines.org.ukeuropa.eu |

| OATP1B1 | No fda.gov | Not expected at clinical concentrations fda.gov |

| OATP1B3 | No fda.gov | Not expected at clinical concentrations fda.gov |

| OCT1 | Not specified | Not expected at clinical concentrations fda.gov |

| OCT2 | Not specified | Not expected at clinical concentrations fda.gov |

| OAT1 | Not specified | Not expected at clinical concentrations fda.gov |

| OAT3 | Not specified | Not expected at clinical concentrations fda.gov |

| MATE1 | Not specified | Not expected at clinical concentrations fda.gov |

| MATE2-K | Not specified | Not expected at clinical concentrations fda.gov |

| BSEP | Not specified | Not expected at clinical concentrations fda.gov |

Clinical Relevance of Preclinical Transporter Data

The in vitro finding that lurasidone is a substrate for P-gp and BCRP suggests that co-administration with inhibitors of these transporters could increase lurasidone exposure, although the in vivo significance of this is not definitively established. europa.eueuropa.eu

The inhibitory potential of lurasidone on P-gp and BCRP has also been considered for its clinical relevance. While in vitro data show lurasidone inhibits P-gp, a clinical study co-administering lurasidone with digoxin, a P-gp substrate, did not significantly increase digoxin exposure, with only a minor increase in its maximum concentration (Cmax). europa.eueuropa.eueuropa.eu This suggests that lurasidone is not a clinically significant inhibitor of P-gp. nih.gov However, the potential for clinically relevant inhibition of intestinal P-gp cannot be entirely ruled out, which might lead to increased plasma concentrations of co-administered P-gp substrates like dabigatran (B194492) etexilate. europa.eueuropa.eueuropa.eu

Similarly, the in vitro inhibition of BCRP by lurasidone indicates a potential for increased plasma concentrations of co-administered BCRP substrates, though the clinical relevance of this intestinal BCRP inhibition remains to be fully elucidated. europa.eumedicines.org.ukeuropa.eu

Preclinical Pharmacodynamics in Animal Models

Neurochemical Effects in Brain Regions (e.g., dopamine turnover, serotonin release)

Preclinical studies in animal models have shown that lurasidone influences monoamine metabolism in key brain regions. Similar to other antipsychotic agents, lurasidone has been observed to enhance the levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), leading to an increased dopamine turnover in the frontal cortex and striatum of rats. nih.govdovepress.com These effects were observed following oral administration of lurasidone. fda.gov

Behavioral Pharmacology in Rodent Models (excluding efficacy claims)

The behavioral effects of endo-lurasidone hydrochloride have been characterized in various rodent models, providing insights into its pharmacological profile without making efficacy claims.

In mice, lurasidone has been shown to dose-dependently decrease spontaneous locomotor activity. fda.gov One study reported an ED50 of 9.9 mg/kg for this effect. fda.govtga.gov.au Compared to other antipsychotic drugs, lurasidone demonstrated a weaker effect on spontaneous locomotor activity. nih.govdovepress.com In rats, doses up to 6 mg/kg did not affect locomotor activity. europa.eu

Exploratory Behavior Modulation

Preclinical investigations in animal models have been conducted to characterize the effects of Endo Lurasidone Hydrochloride on exploratory behavior. In studies involving rats, the administration of lurasidone was observed to influence spontaneous activity levels. At a dose of 100 mg/kg, a decrease in both spontaneous activity and exploratory behaviors was noted in at least one out of four subjects between 2 and 6 hours post-administration. However, a No-Observed-Adverse-Effect Level (NOAEL) was established at 1 mg/kg, a dose at which these behavioral changes were not observed. nih.gov Standard animal models for assessing antipsychotic potential, such as methamphetamine-induced hyperactivity and apomorphine-induced stereotypy in rats, have shown dose-dependent responses to lurasidone. nih.gov

Effects on Learning and Memory Circuits

This compound has been evaluated for its potential to modulate cognitive functions, specifically within learning and memory circuits, using various preclinical models. nih.govoncotarget.com Research indicates that lurasidone can ameliorate cognitive deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) and dizocilpine (B47880) (MK-801). nih.govnih.govresearchgate.net

In a passive-avoidance test in rats, lurasidone itself did not impair learning or memory. kuleuven.be Notably, it reversed the learning and memory impairments caused by MK-801. nih.govkuleuven.be This restorative effect on cognition is thought to be mediated by its unique receptor binding profile, particularly its partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT7 receptors. nih.govresearchgate.net For instance, the reversal of PCP-induced deficits in the novel object recognition (NOR) test by lurasidone was blocked by a 5-HT1A receptor antagonist, highlighting the crucial role of this receptor in its pro-cognitive effects. researchgate.netresearchgate.net Similarly, its efficacy in ameliorating MK-801-induced deficits in the passive avoidance test has been linked to its 5-HT7 receptor antagonism. researchgate.net

Comparative studies have suggested that lurasidone may have a superior profile in improving cognitive function compared to other antipsychotic agents. In animal models, it was more effective than risperidone, olanzapine (B1677200), and quetiapine (B1663577) at reversing memory impairment induced by dizocilpine. nih.govkuleuven.be The pro-cognitive effects of lurasidone are further supported by findings that it promotes neuronal plasticity and increases the expression of Brain-Derived Neurotrophic Factor (BDNF) in key brain regions like the hippocampus and prefrontal cortex. nih.govevidence-based-psychiatric-care.org

Table 1: Summary of Preclinical Studies on Lurasidone's Effects on Learning and Memory This table is interactive and can be sorted by clicking the column headers.

| Animal Model | Cognitive Deficit Inducer | Test Paradigm | Lurasidone Effect | Putative Mechanism | Reference |

|---|---|---|---|---|---|

| Rat | Phencyclidine (PCP) | Novel Object Recognition (NOR) | Reversed cognitive impairment | 5-HT1A partial agonism | nih.govresearchgate.netresearchgate.net |

| Rat | Dizocilpine (MK-801) | Passive Avoidance Test | Reversed learning & memory impairment | 5-HT7 receptor antagonism | nih.govresearchgate.netkuleuven.be |

| Rat | None | Passive Avoidance Test | No impairment of learning or memory | Not Applicable | kuleuven.be |

Electrophysiological Studies in Animal Brain Slices/In Vivo

Electrophysiological studies have provided insights into the cellular mechanisms underlying the effects of this compound on neuronal circuits. These investigations, conducted both in vivo and in ex vivo brain slice preparations, have focused on its impact on synaptic transmission and neuronal excitability, particularly within the prefrontal cortex (PFC) and dorsal raphe nucleus (DRN). nih.govnih.gov

A key finding from in vivo studies is that lurasidone enhances N-methyl-D-aspartate receptor (NMDAR)-mediated excitatory postsynaptic currents (EPSC) in pyramidal neurons of the PFC. nih.gov This effect was observed after systemic administration of lurasidone and was not replicated by the D2 antagonist haloperidol, suggesting a mechanism independent of direct D2 receptor blockade. nih.gov Instead, the enhancement of NMDAR function is attributed to lurasidone's potent antagonism of the 5-HT7 receptor. nih.govnih.gov The selective 5-HT7 antagonist SB-269970 was found to mimic lurasidone's effect on NMDAR-EPSC. nih.gov Mechanistically, lurasidone was shown to selectively increase the surface expression of the NR2A and NR2B subunits of the NMDA receptor in the frontal cortex, which likely accounts for the potentiation of synaptic responses. nih.gov Furthermore, lurasidone was able to restore diminished NMDAR-mediated synaptic responses in a PCP model of schizophrenia. nih.govresearchgate.net

Table 2: Electrophysiological Effects of Lurasidone This table is interactive and can be sorted by clicking the column headers.

| Brain Region | Preparation | Key Finding | Receptor(s) Implicated | Reference |

|---|---|---|---|---|

| Prefrontal Cortex (PFC) | In Vivo / Brain Slice | Enhanced NMDA receptor-mediated EPSC | 5-HT7 (antagonism) | nih.govnih.gov |

| Prefrontal Cortex (PFC) | In Vivo | Increased surface expression of NMDAR NR2A/NR2B subunits | 5-HT7 (antagonism) | nih.gov |

| Dorsal Raphe Nucleus (DRN) | Brain Slice | Acute GABAergic disinhibition and prevention of serotonergic hyperactivation | 5-HT7 (antagonism), 5-HT1A (partial agonism) | nih.gov |

Preclinical Pharmacokinetics and Metabolism of Endo Lurasidone Hydrochloride

Absorption and Distribution Studies in Animal Models

Following oral administration in preclinical models, lurasidone (B1662784) is absorbed rapidly, with time to maximum plasma concentration (Tmax) observed at approximately 0.5 hours in mice and 1 hour in rats. tga.gov.au However, its oral bioavailability is relatively low across species, estimated at less than 12% in all animal species tested and approximately 23% in rats. nih.govfda.gov Lurasidone is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high intestinal permeability. nih.gov Its low water solubility (0.224 mg/mL) is a limiting factor for its absorption after oral administration. tga.gov.aunih.gov Studies in rats showed no significant effects on various gastrointestinal functions, including gastric motility and secretion. tga.gov.au

Preclinical studies demonstrate that lurasidone distributes widely into tissues following administration. europa.eu An investigation in male Sprague-Dawley rats after intravenous administration found that lurasidone was distributed to all nine tissues examined: the brain, liver, kidneys, heart, spleen, lungs, small intestine, muscle, and adipose tissue. sci-hub.se The highest concentrations were found in adipose tissue and the small intestine. sci-hub.se

Lurasidone is known to cross the placenta and distribute into fetal tissues in rats. europa.eudovepress.com It also binds to and is retained in pigmented tissues, such as the eye. europa.eusci-hub.se This affinity for melanin-containing tissues is a known characteristic of the compound. nih.gov

Studies in rats have quantified the tissue-to-plasma concentration ratios, which indicate the extent of tissue penetration.

Table 1: Tissue-to-Plasma Concentration Ratios of Lurasidone in Rats

| Tissue | Tissue-to-Plasma Ratio |

|---|---|

| Adipose | 9.16 |

| Small Intestine | 3.84 |

| Brain | 1.04 - 1.06 |

Data sourced from references nih.govsci-hub.se.

Lurasidone exhibits extensive binding to plasma proteins across different species. In animal plasma, the protein binding is approximately 99.6% in rats and is independent of concentration. nih.gov The primary proteins to which lurasidone binds are albumin and α-1-acid glycoprotein. sci-hub.seevidence-based-psychiatric-care.org The two major active metabolites of lurasidone, ID-14283 and ID-14326, also show very high serum protein binding of ≥99.1% in dog serum. tga.gov.aueuropa.eu

Preclinical data confirm that lurasidone effectively crosses the blood-brain barrier (BBB) and distributes into the central nervous system (CNS). europa.eudovepress.com In vivo studies in rats demonstrated that lurasidone penetrates brain tissue, with a tissue-to-plasma ratio reported between 1.04 and 1.06. nih.govsci-hub.se This indicates that concentrations in the brain are comparable to those in plasma. The ability of a drug to overcome the BBB, a highly selective barrier, is crucial for its therapeutic action in the CNS. medtechbcn.comnih.gov Lurasidone was also found to not be a substrate for the efflux transporter P-glycoprotein (P-gp) in mouse models, which may facilitate its retention in the brain. fda.gov

Biotransformation Pathways and Metabolite Elucidation (In Vitro & Animal)

Lurasidone undergoes extensive metabolism in preclinical species through several key biotransformation pathways. europa.eutandfonline.com No metabolites unique to humans have been identified when compared to animal metabolism studies. tga.gov.au The primary metabolic routes include:

Oxidative N-dealkylation

Hydroxylation of the norbornane (B1196662) and cyclohexane (B81311) rings

S-oxidation

Reductive cleavage of the isothiazole (B42339) ring, which may be followed by S-methylation europa.eusci-hub.sedovepress.com

These pathways lead to the formation of numerous metabolites. fda.govwikipedia.org Two of these metabolites, ID-14283 and ID-14326, which result from the hydroxylation of the norbornane ring, are pharmacologically active. evidence-based-psychiatric-care.orgwikipedia.org Other major metabolites, such as ID-20219 and ID-20220, are considered inactive. europa.eutga.gov.au In metabolic profiling studies in mice, rats, and dogs, ID-14283 was identified as a circulating metabolite in all three species, while ID-14326 was found in the serum of rats and dogs. tga.gov.au

The primary enzyme system responsible for the metabolism of lurasidone is the cytochrome P450 system, with CYP3A4 being the principal enzyme involved. europa.eusci-hub.seevidence-based-psychiatric-care.orgtandfonline.comwikipedia.org In vitro studies using rat liver microsomes confirmed that lurasidone is unstable, indicating significant metabolic breakdown. nih.gov The compound's heavy reliance on CYP3A4 for its biotransformation makes it susceptible to interactions with strong inhibitors or inducers of this enzyme. europa.eusci-hub.se

Studies in rats have also examined the effect of lurasidone on the expression of various CYP enzymes. Chronic administration of lurasidone was found to significantly reduce the protein levels of CYP2B, CYP2C11, and CYP3A1, while increasing the protein level of CYP3A2 in rat lymphocytes and liver microsomes. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Description |

|---|---|

| Endo Lurasidone Hydrochloride | The subject chemical compound, an atypical antipsychotic. |

| Lurasidone | The active pharmaceutical ingredient. |

| ID-14283 | An active metabolite of lurasidone. |

| ID-14326 | An active metabolite of lurasidone. |

| ID-20219 | An inactive metabolite of lurasidone. |

| ID-20220 | An inactive metabolite of lurasidone. |

| Albumin | A plasma protein involved in drug binding. |

| α-1-acid glycoprotein | A plasma protein involved in drug binding. |

| CYP3A4 | The primary metabolic enzyme for lurasidone. |

| CYP2B | A metabolic enzyme. |

| CYP2C11 | A metabolic enzyme in rats. |

| CYP3A1 | A metabolic enzyme in rats. |

Oxidative N-Dealkylation Mechanisms

One of the principal metabolic routes for lurasidone is oxidative N-dealkylation. fda.goveuropa.eu This process, primarily mediated by the cytochrome P450 enzyme CYP3A4, involves the cleavage of the bond between the piperazine (B1678402) ring and the cyclohexane ring structure. fda.goveuropa.eu This enzymatic action results in the formation of two major metabolites, the piperazine derivative ID-11614 and the carboxylic acid derivative ID-20219. fda.gov This N-dealkylation pathway is a significant contributor to the inactivation and subsequent elimination of the parent compound. fda.gov

Hydroxylation of Norbornane and Cyclohexane Rings

Hydroxylation represents another crucial pathway in the metabolism of lurasidone. fda.goveuropa.eu This reaction involves the addition of a hydroxyl (-OH) group to the bicyclic norbornane skeleton and the cyclohexane ring. fda.goveuropa.eu The hydroxylation of the norbornane ring is particularly significant as it leads to the formation of the two primary active metabolites of lurasidone. fda.gov These are identified as an exo-hydroxy derivative and an endo-hydroxy derivative, which retain significant pharmacological activity. fda.govtandfonline.com Hydroxylation increases the polarity of the molecule, facilitating its eventual excretion from the body.

Identification and Structural Characterization of Metabolites (Active and Inactive)

Preclinical studies have identified several key metabolites of lurasidone, which are categorized based on their pharmacological activity.

The two major active metabolites of lurasidone are ID-14283 and ID-14326. fda.govtga.gov.aunih.gov These metabolites are formed through the hydroxylation of the norbornane ring of the parent molecule, with ID-14283 being the exo-hydroxy derivative and ID-14326 being the endo-hydroxy derivative. fda.govtandfonline.com

Both metabolites exhibit a pharmacological profile similar to lurasidone, showing comparable binding affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. tandfonline.comtga.gov.au Furthermore, functional studies have characterized them as partial agonists at the human 5-HT1A receptor and potent antagonists at the human D2L and 5-HT7 receptors, suggesting that hydroxylation at this position has little impact on the core neuropharmacological action. tandfonline.com

Two major inactive metabolites identified are ID-20219 and ID-20220. tga.gov.aunih.gov ID-20219 is an acidic derivative formed via oxidative N-dealkylation, while ID-20220 is a hydroxylated derivative of ID-20219. fda.govtandfonline.com These metabolites are considered major circulating metabolites in humans. nih.gov

Preclinical assessments have shown that both ID-20219 and ID-20220 have negligible binding affinity for key pharmacological targets, including dopamine D2 receptors and serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors. tandfonline.comtga.gov.au Their lack of significant receptor activity confirms their status as inactive metabolites. tandfonline.com Based on studies measuring serum radioactivity, ID-20219 and ID-20220 account for a substantial portion of the circulating metabolites, representing approximately 24% and 11% of total radioactivity, respectively. nih.govnih.gov

Excretion Pathways (Preclinical)

Preclinical studies in animal models, including rats, dogs, and monkeys, have established the primary excretion routes for lurasidone and its metabolites. Following oral administration of radiolabeled lurasidone, the vast majority of the radioactivity, approximately 80%, is excreted in the feces. europa.eu A much smaller portion is recovered in the urine. fda.gov

Biliary excretion has been identified as a major elimination route for the absorbed portion of the drug, as demonstrated in studies with bile-duct cannulated animals. europa.eu While the parent compound is subject to extensive metabolism after absorption, only trace levels of unchanged lurasidone are found in bile and urine. europa.eu Additionally, studies in lactating rats have shown that lurasidone is excreted into milk. nih.govhres.cahres.ca

Structure Activity Relationships Sar and Rational Drug Design for Endo Lurasidone Hydrochloride

Impact of Stereochemistry on Receptor Binding and Pharmacological Activity

The stereochemistry of a drug molecule is fundamental to its interaction with biological targets. Biomolecules like receptors are chiral and can differentiate between stereoisomers, leading to significant variations in binding affinity and subsequent pharmacological effects. acs.org Lurasidone (B1662784), chemically defined as (3aR,4S,7R,7aS)-2-{(1R,2R)-2-[4-(1,2-benzisothiazol-3-yl) piperazin-1-ylmethyl]-cyclohexylmethyl}-hexahydro-4,7-methano-2H-isoindole-1,3-dione hydrochloride, possesses six chiral centers, making its specific three-dimensional arrangement critical for its activity. wikipedia.orgfda.gov

The development process of lurasidone involved meticulous optimization of its stereoisomers. sumitomo-chem.co.jp This conformational control was crucial for separating the high binding affinity for target receptors, such as the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, from the affinity for off-target receptors like the alpha-1 adrenergic receptor, which is associated with side effects like orthostatic hypotension. sumitomo-chem.co.jp While detailed pharmacological data on the pure endo isomer is not extensively published, it is understood that the specific (1R,2R) configuration of the cyclohexyl linker and the exo conformation of the imide moiety are essential for the established high-affinity binding profile of lurasidone. wikipedia.orgsumitomo-chem.co.jp Any deviation, such as the endo configuration, would alter the ligand-receptor interaction, likely resulting in a different and potentially less potent pharmacological profile.

Key Pharmacophoric Features and Ligand-Receptor Interactions

The pharmacological profile of lurasidone is defined by its high affinity for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, moderate affinity for α2C-adrenergic and 5-HT1A receptors, and negligible affinity for histaminic H1 and muscarinic M1 receptors. drugbank.comevidence-based-psychiatric-care.orgnih.gov This profile is a direct result of its key structural components, or pharmacophores, and how they interact with the receptors.

Molecular docking studies have been instrumental in elucidating the binding mode of lurasidone with its primary targets. These computational simulations predict the preferred orientation of the drug within the receptor's binding site and the specific molecular interactions that stabilize the complex.

For the dopamine D2 receptor, modeling has revealed two critical interactions:

A salt bridge forms between the positively charged nitrogen atom on the piperazine (B1678402) ring of lurasidone and the aspartic acid residue (Asp114) in the receptor's binding pocket. sumitomo-chem.co.jp

A hydrogen bond occurs between an oxygen atom of the succinic imide moiety and a threonine residue (Thr412). sumitomo-chem.co.jp

Furthermore, the bulky bicyclo[2.2.1]heptane structure and the benzisothiazole aryl group show high shape complementarity with the D2 receptor pocket. sumitomo-chem.co.jp Docking analyses with various serotonin receptors, including HTR2A, HTR1B, and HTR7, also show excellent binding affinities, with calculated docking scores ranging from -7.5 to -11.4 kcal/mol, indicating stable interactions. nih.govresearchgate.net

For the Endo Lurasidone Hydrochloride isomer, the change in stereochemistry at the imide group would alter its position relative to the rest of the molecule. This would disrupt the optimal geometry required for the crucial hydrogen bond with Thr412 in the D2 receptor, likely leading to a weaker binding affinity and reduced antagonist activity compared to the active exo isomer.

Benzisothiazole Moiety : This aryl group is a key pharmacophore that contributes significantly to the high binding affinity at the D2 and 5-HT2A receptors. Its size and electronic properties allow it to fit snugly into a hydrophobic pocket within these receptors. sumitomo-chem.co.jp

Piperazine Ring : The basic nitrogen atom on this ring is essential for the electrostatic interaction (salt bridge) with the conserved aspartate residue in aminergic G-protein coupled receptors, anchoring the molecule in the binding site. sumitomo-chem.co.jp

Imide Moiety : The two carbonyl groups on the succinimide (B58015) ring are critical hydrogen bond acceptors. sumitomo-chem.co.jp Studies involving the modification of this group revealed that while various structures could be tolerated, the presence of the hydrogen-bonding carbonyls was essential for potent antagonism at both D2 and 5-HT2A receptors. sumitomo-chem.co.jp

Cyclohexylmethyl Linker : The stereochemistry of this linker is vital for orienting the piperazine and imide moieties correctly. Exquisite control of this linker's structure during drug design was key to reducing affinity for the α1-adrenergic receptor, thereby designing out a potential side effect. sumitomo-chem.co.jp

Scaffold Modifications and Analog Synthesis for SAR Exploration

The structure-activity relationship (SAR) of the lurasidone scaffold was extensively explored through the synthesis and testing of various analogs. This process was crucial for refining the molecule's properties.

Initial research showed that modifying the imide part of the molecule with different aryl or alkyl groups could maintain binding affinity, as long as the hydrogen-bonding carbonyl groups were preserved. sumitomo-chem.co.jp This indicated that while the core interaction was essential, the bulk and nature of the substituent could be varied to fine-tune other properties.

A significant breakthrough came from modifying the flexible linker connecting the piperazine and imide moieties. By introducing a rigid cyclic structure (the cyclohexyl group) and controlling its stereochemistry, researchers successfully dissociated the high affinity for D2/5-HT2A receptors from the high affinity for α1-adrenergic receptors, which was present in earlier, more flexible analogs. sumitomo-chem.co.jp This demonstrates a sophisticated application of SAR where conformational restriction was used to enhance receptor selectivity.

Further research has explored creating new flexible derivatives of lurasidone by modifying the arylpiperazine and imide groups to alter the receptor activity profile, for instance, by attempting to reduce 5-HT7 affinity while increasing 5-HT6 affinity. researchgate.net

Design Principles Leading to the Discovery of Lurasidone

The discovery of lurasidone is a prime example of rational drug design, originating from a lead compound, the anxiolytic agent tandospirone (B1205299). sumitomo-chem.co.jp The primary goal was to develop a novel antipsychotic with potent antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors, a profile believed to be effective against a wide range of schizophrenia symptoms. sumitomo-chem.co.jpresearchgate.net

A critical design principle was the simultaneous selection for desired activities and deselection of undesired ones. The development team aimed to minimize or eliminate affinity for receptors associated with common antipsychotic side effects:

Histamine (B1213489) H1 and Muscarinic M1 Receptors : Affinity for these receptors is linked to side effects like sedation, weight gain, and cognitive impairment. Lurasidone was designed to have negligible affinity for them. evidence-based-psychiatric-care.orgnih.gov

α1-Adrenergic Receptors : Affinity here can cause orthostatic hypotension. Through scaffold modification and stereochemical control, this affinity was significantly reduced compared to early lead compounds. sumitomo-chem.co.jp

The process involved a structure-activity relationship-based approach, systematically modifying the lead structure and evaluating the pharmacological effects of each change. sumitomo-chem.co.jp This iterative process of synthesis and testing, guided by molecular modeling, led to the identification of lurasidone's unique structure. Its final profile, including high affinity for the 5-HT7 receptor and partial agonism at the 5-HT1A receptor, contributes to its potential effects on cognition and mood. nih.govnih.govdovepress.com The precise stereochemistry of the final compound, the exo isomer, was the culmination of this design process, distinguishing it from less active isomers like this compound.

Table of Receptor Binding Affinities

The following table displays the binding affinities (Ki, in nM) of Lurasidone for various neurotransmitter receptors. A smaller Ki value indicates a stronger binding affinity.

| Receptor | Binding Affinity (Ki, nM) |

| Dopamine D2 | 0.994 drugbank.comtga.gov.au |

| Serotonin 5-HT2A | 0.47 drugbank.comtga.gov.au |

| Serotonin 5-HT7 | 0.495 drugbank.comtga.gov.au |

| Serotonin 5-HT1A | 6.38 drugbank.comtga.gov.au |

| Adrenergic α2C | 10.8 drugbank.comtga.gov.au |

| Adrenergic α2A | 40.7 tga.gov.aueuropa.eu |

| Adrenergic α1A | 35.7 tga.gov.au |

| Histamine H1 | >1000 evidence-based-psychiatric-care.orgtga.gov.au |

| Muscarinic M1 | >1000 evidence-based-psychiatric-care.orgtga.gov.au |

Advanced Analytical Method Development for Endo Lurasidone Hydrochloride

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic techniques are the cornerstone for assessing the purity and enantiomeric excess of Lurasidone (B1662784) Hydrochloride. These methods provide the necessary resolution to separate the main compound from closely related structures like the Endo isomer.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with sub-2 µm particles, UHPLC systems operate at much higher pressures, leading to dramatically improved resolution, higher sensitivity, and significantly faster analysis times. researchgate.net

In the context of Endo Lurasidone Hydrochloride analysis, UHPLC is particularly valuable for resolving closely related impurities from the main API peak with greater efficiency than standard HPLC. The increased speed is advantageous for high-throughput screening in a quality control environment. The use of UPLC to monitor the progress of synthesis reactions for Lurasidone has been documented, demonstrating its utility in process control to ensure the purity of the final product.

Gas Chromatography (GC) for Volatile Impurities

Gas Chromatography (GC) is the standard technique for the analysis of volatile impurities, particularly residual solvents that may be present from the manufacturing process. chromatographyonline.com Regulatory guidelines, such as ICH Q3C, set strict limits for residual solvents in active pharmaceutical ingredients (APIs). dntb.gov.ua

While specific GC methods for Lurasidone are not extensively detailed in publicly available literature, the standard approach involves headspace GC coupled with a detector, often a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). chromatographyonline.com This technique is suitable for analyzing volatile compounds without decomposition. cerilliant.com The sample is dissolved in a suitable high-boiling-point solvent, heated in a sealed vial to allow volatile analytes to partition into the headspace gas, which is then injected into the GC system. This method effectively separates the API from the volatile impurities, allowing for their accurate quantification to ensure the final product meets safety standards. chromatographyonline.com

Mass Spectrometry (MS) for Trace Analysis and Metabolite Profiling

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and trace analysis of impurities and metabolites.

LC-MS/MS methods have been developed for the quantification of Lurasidone and its metabolites in biological matrices like human plasma. ymcamerica.com High-resolution mass spectrometry (HRMS) systems, such as Quadrupole Time-of-Flight (QTOF), are invaluable for identifying unknown impurities. scribd.comnih.gov LC-QTOF-MS methods have been employed to separate and characterize process-related substances and forced degradation products of Lurasidone Hydrochloride. scribd.comnih.gov

Through positive electrospray ionization (ESI) QTOF analysis, fourteen related compounds were identified based on the accurate masses of their parent and product ions, which allowed for the calculation of their elemental compositions. scribd.comnih.gov Among these, nine had not been previously reported, and their formation mechanisms were proposed. scribd.comnih.gov This level of detailed characterization is crucial for optimizing the manufacturing process to minimize the formation of impurities like this compound and for ensuring the quality and safety of the drug substance. scribd.comnih.gov For quantitative analysis, stable-labeled internal standards, such as Lurasidone-D8, are often used in LC-MS applications to ensure high accuracy.

Table 2: List of Compounds

| Compound Name | Chemical Class / Role |

|---|---|

| This compound | Stereoisomeric impurity of Lurasidone |

| Lurasidone Hydrochloride | Active Pharmaceutical Ingredient |

| Potassium Dihydrogen Phosphate (B84403) | Buffer salt in mobile phase |

| Acetonitrile (B52724) | Organic modifier in mobile phase |

| Methanol | Organic modifier / solvent |

| Lurasidone-D8 | Stable-labeled internal standard |

| Methyl-4-Chlorobutyrate | Potential genotoxic impurity |

LC-MS/MS for Quantitation and Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the sensitive and selective quantification of Lurasidone and its related impurities, including this compound, in various matrices. uctm.eduresearchgate.net The coupling of liquid chromatography's separation power with the high specificity of tandem mass spectrometry allows for the detection of trace-level impurities even in complex samples like biological fluids. figshare.comnih.govresearchgate.net